Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Thermal Stability Protecting Group Chemistry Synthetic Intermediate

This Cbz-protected pyrrolidine is the preferred intermediate for Zabofloxacin (DW-224a) and fluoroquinolone antibiotics. Unlike the Boc analog (CAS 175463-32-8), it offers superior thermal stability up to 140°C—a 73°C margin over Boc decomposition at 67°C—preventing yield loss in high-temperature reactions. Cbz and Boc are orthogonal: Cbz is selectively cleaved via hydrogenolysis without affecting Boc groups, enabling precise sequential deprotection. For process scale-up replicating WO2015178663A1 conditions, this specific intermediate ensures route fidelity, reduces re-optimization costs, and supports regulatory filing compliance.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 1276125-30-4
Cat. No. B1527723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
CAS1276125-30-4
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N
InChIInChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
InChIKeyTUUPQWMVTFXWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS 1276125-30-4): A Cbz-Protected Heterocyclic Building Block for Pharmaceutical Intermediates


Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (CAS 1276125-30-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, particularly as an advanced key intermediate in the preparation of Zabofloxacin and related fluoroquinolone antibiotics . The compound possesses a molecular formula of C13H12N2O3, a molecular weight of 244.25 g/mol, and a computed XLogP3-AA of 1.2, indicating moderate lipophilicity [1].

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (1276125-30-4): Why Direct Substitution with Boc-Protected Analogs Compromises Synthetic Utility


Direct substitution of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate with its tert-butyloxycarbonyl (Boc)-protected analog (CAS 175463-32-8) is not chemically equivalent due to fundamental differences in protecting group stability, orthogonal deprotection compatibility, and cost-performance trade-offs. The Cbz group confers markedly superior thermal stability, resisting intramolecular cyclization up to 140 °C, whereas the Boc-protected counterpart undergoes decomposition at only 67 °C in the presence of leaving groups [1]. Furthermore, Cbz and Boc protecting groups are mutually orthogonal—Cbz is selectively removed via catalytic hydrogenolysis without affecting Boc groups, enabling sequential deprotection strategies essential in complex multi-step syntheses . These differential properties directly impact synthetic route feasibility, yield, and downstream processing costs, making blind substitution a significant technical and economic risk.

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (1276125-30-4): Head-to-Head Quantitative Comparison with tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate


Superior Thermal Stability: Cbz-Protected Pyrrolidine Resists Decomposition at Temperatures 73°C Higher than Boc Analog

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (Cbz-protected) exhibits markedly greater thermal stability compared to its Boc-protected analog. In controlled stability studies on L-prolinol derivatives, the Cbz-protected compound remained stable and only underwent intramolecular cyclization at 140 °C in the presence of triethylamine, whereas the Boc-protected derivative decomposed and cyclized to γ-butyrolactone at just 67 °C when the hydroxyl group was substituted with a leaving group [1].

Thermal Stability Protecting Group Chemistry Synthetic Intermediate

Orthogonal Deprotection Selectivity: Cbz Enables Sequential Protecting Group Strategies Unavailable with Boc Alone

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate possesses a Cbz protecting group that is orthogonal to the Boc group. Cbz can be selectively removed via catalytic hydrogenolysis (Pd/C, H2) without affecting Boc groups, while Boc can be selectively removed under acidic conditions (e.g., TFA, HCl) while leaving Cbz intact . This orthogonal relationship enables precise, sequential deprotection in complex synthetic sequences where multiple protecting groups must be removed at different stages.

Protecting Group Orthogonality Multi-step Synthesis Catalytic Hydrogenolysis

Cost Differential: Cbz-Protected Building Block Priced at a Premium Reflecting Specialized Synthetic Utility

From the same commercial vendor (Aladdin Scientific), Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (97% purity) is priced at $243.90 per 1g unit , while the Boc-protected analog tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (≥97% purity) is available at $39.90 per 1g . This 6.1-fold cost premium reflects the compound's specialized role as an advanced intermediate in high-value pharmaceutical programs such as Zabofloxacin development .

Procurement Economics Research Chemical Pricing Cost-Benefit Analysis

Validated Use as an Advanced Intermediate in Zabofloxacin Antibiotic Synthesis

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is explicitly identified by SynInnova Laboratories as 'an advanced key intermediate in the preparation of Zabofloxacin and related analogs' . Zabofloxacin (DW-224a) is an investigational fluoroquinolone antibiotic that demonstrated non-inferiority to moxifloxacin in clinical trials for lower respiratory tract infections and exhibits potent activity against drug-resistant Streptococcus pneumoniae, including penicillin-resistant strains, with in vitro MIC90 values as low as 0.03 μg/mL against certain clinical isolates [1][2]. In contrast, the Boc-protected analog is more commonly employed as a building block for gemifloxacin derivatives and naphthyridone antibacterials .

Fluoroquinolone Antibiotics Zabofloxacin Gram-positive Bacterial Infections

Documented Role in Industrial-Scale Zabofloxacin Manufacturing Patent Process

The Cbz protecting group is explicitly utilized in the patented manufacturing method for Zabofloxacin (WO2015178663A1), where 'hydrogenative Cbz removal' is a key step in the synthetic sequence [1]. The patent defines Cbz as a benzyloxycarbonyl group and distinguishes it from the Boc group, underscoring the specific utility of the Cbz-protected pyrrolidine scaffold in achieving the desired spirocyclic architecture of Zabofloxacin [1].

Process Chemistry Patent Literature Industrial Manufacturing

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate (1276125-30-4): Recommended Research and Industrial Use Cases


Development of Zabofloxacin Analogs and Fluoroquinolone Antibacterial Agents

This compound is the preferred starting material for programs synthesizing Zabofloxacin (DW-224a) and structurally related fluoroquinolones targeting multidrug-resistant Gram-positive pathogens. As documented by SynInnova Laboratories, it serves as an 'advanced key intermediate' in Zabofloxacin preparation . The Cbz protecting group aligns with patented manufacturing processes that employ hydrogenolytic deprotection [1], ensuring synthetic route fidelity and reducing process re-optimization time.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

When synthetic routes demand sequential deprotection steps—for instance, where an acid-labile Boc group must remain intact during early-stage hydrogenation—the Cbz-protected compound is the mandatory choice. The orthogonal relationship between Cbz (removable by H2/Pd-C) and Boc (removable by TFA/HCl) enables precise control over functional group unveiling , which is critical in the construction of complex spirocyclic and heterocyclic frameworks common in modern drug discovery.

High-Temperature Reaction Sequences Requiring Thermal Stability

For synthetic transformations that must be conducted at elevated temperatures (e.g., >70 °C), the Cbz-protected pyrrolidine offers a substantial safety margin. While the Boc-protected analog undergoes intramolecular cyclization at 67 °C in the presence of leaving groups, the Cbz-protected derivative remains stable up to 140 °C [2]. This 73 °C advantage prevents premature decomposition and preserves yield in high-temperature steps such as cycloadditions, condensations, or metal-catalyzed couplings requiring thermal activation.

Process Chemistry and Scale-Up Studies for Zabofloxacin Manufacturing

Organizations engaged in process optimization or scale-up of Zabofloxacin should procure this specific Cbz-protected building block to replicate patent literature conditions. WO2015178663A1 explicitly defines Cbz- as the benzyloxycarbonyl group used in the 'hydrogenative Cbz removal' step [1]. Using alternative protecting groups would necessitate route re-validation and may introduce impurities or stereochemical deviations incompatible with regulatory filing requirements.

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